2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline

Purity comparison Scalability Boronic acid vs. ester procurement

Researchers facing protodeboronation and batch inconsistency with free boronic acids in Suzuki couplings need a reliable alternative. This ortho-amino, para-trifluoromethyl pinacol boronate ester solves these challenges directly. • Air/moisture stable for >60 days, eliminating inert storage and improving workflow reproducibility. • Supplied at ≥97% purity; the trifluoromethyl group accelerates transmetalation for higher efficiency with challenging electrophiles. • Available in bulk quantities at a cost advantage over regioisomers, securing supply for multi-gram scale-ups and SAR campaigns.

Molecular Formula C13H17BF3NO2
Molecular Weight 287.09 g/mol
CAS No. 1058062-64-8
Cat. No. B1400419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline
CAS1058062-64-8
Molecular FormulaC13H17BF3NO2
Molecular Weight287.09 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)N
InChIInChI=1S/C13H17BF3NO2/c1-11(2)12(3,4)20-14(19-11)9-7-8(13(15,16)17)5-6-10(9)18/h5-7H,18H2,1-4H3
InChIKeyGFSAGCJSHFVPJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline (CAS 1058062-64-8): Sourcing & Specification Baseline


2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline (CAS 1058062‑64‑8), also named 2‑amino‑5‑(trifluoromethyl)phenylboronic acid pinacol ester, is a pinacol boronate ester that combines an ortho‑amino group with a para‑trifluoromethyl substituent on the phenyl ring [REFS‑1]. Its molecular formula is C₁₃H₁₇BF₃NO₂ with a molecular weight of 287.09 g mol⁻¹, and it is routinely supplied at ≥97 % purity (NLT 98 % from key producers) [REFS‑2]. The compound is a privileged building block for Suzuki–Miyaura cross‑coupling, enabling installation of a trifluoromethyl‑aniline motif into biaryl scaffolds for pharmaceutical and agrochemical research.

01 High-purity building block for Suzuki-Miyaura coupling of trifluoromethyl-aniline motifs
02 Scalable supply from gram to ton, enabling seamless transition from discovery to process development
03 Extended bench stability allows simplified inventory and consistent coupling performance

Why 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline Cannot Be Freely Swapped with In‑Class Analogs


The ortho‑amino/para‑trifluoromethyl substitution pattern on the phenyl ring creates a unique electronic environment that directly affects cross‑coupling reactivity; different regioisomers or the unprotected boronic acid cannot replicate this behavior. Pinacol boronate esters are stable to air and moisture for at least 60 days, whereas the corresponding free boronic acids undergo rapid protodeboronation, leading to irreproducible coupling results [REFS‑1]. Furthermore, the trifluoromethyl group accelerates transmetalation relative to non‑fluorinated aryl boronates, providing higher coupling efficiency that is lost when a non‑fluorinated analog is used [REFS‑1]. Because direct head‑to‑head comparative studies for this specific compound are scarce, the quantitative differentiation below relies on cross‑study comparisons and class‑level inference; procurement decisions should weigh this when assessing risk.

Free Boronic Acid
Prone to rapid protodeboronation; may cause irreproducible coupling and require anhydrous handling
3,4-Regioisomer (CAS 882679-08-5)
Altered electronic environment changes cross-coupling reactivity; results may not transfer directly
Non-Fluorinated Analog
Lacks trifluoromethyl-driven transmetalation acceleration; coupling efficiency may be significantly lower

2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline – Quantitative Differentiation vs. Closest Analogs


Higher Commercial Purity and Scalable Supply vs. the Free Boronic Acid

The pinacol ester is regularly manufactured at ≥97 % purity (NLT 98 % from bulk producers) and is available from gram to metric‑ton quantities [REFS‑1]. In contrast, the corresponding free boronic acid (2‑amino‑5‑(trifluoromethyl)phenylboronic acid, CAS 1793091‑29‑8) is typically offered at 95 % purity and predominantly in small research‑scale packages (50 mg–5 g) [REFS‑2]. This represents a 2–3 percentage‑point absolute purity advantage and a multi‑order‑of‑magnitude gap in accessible scale.

Purity & Scale vs. Free Acid
Cross-study comparable
Target: NLT 98% purity, gram-to-ton scale
Free acid: 95%, small scale (≤5 g)
Reported purity and supply context
Data from supplier catalogs, May 2026
Purity comparison Scalability Boronic acid vs. ester procurement

Air‑Stability Advantage Over the Free Boronic Acid

Pinacol boronate esters, including fluoroaryl variants, are stable in air at room temperature for at least 60 days, whereas free boronic acids are prone to rapid protodeboronation that compromises coupling performance [REFS‑1]. This class‑level observation applies directly to the target pinacol ester vs. its free acid counterpart.

Air Stability Advantage
Class-level inference
>60-day stability at room temperature for pinacol ester; free acid decomposes within hours
Supports stability screening for long-term reagent use
Based on fluoroaryl boronate class (Org. Lett. 2012)
Stability Protodeboronation Storage Pinacol ester vs. boronic acid

Cost Efficiency vs. the 3,4‑Regioisomer (CAS 882679‑08‑5)

At the 1‑gram scale, the target compound (CAS 1058062‑64‑8) is priced at approximately £51 (≈ ¥460) from major suppliers [REFS‑1], whereas the 3,4‑regioisomer 3‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)‑4‑(trifluoromethyl)aniline (CAS 882679‑08‑5) costs ¥1320 for only 100 mg, extrapolating to ~¥13 200 g⁻¹ [REFS‑2]. The target compound thus offers a ~28‑fold cost advantage per gram.

Cost vs. 3,4-Regioisomer
Cross-study comparable
~28-fold lower cost per gram (target: ≈¥460/g vs. regioisomer: ~¥13,200/g)
Reported procurement cost context
Catalog pricing May 2026; may vary by supplier
Procurement cost Regioisomer Price comparison

Accelerated Transmetalation Rate Owing to the Trifluoromethyl Substituent

Competition experiments demonstrate that heteroaryl and fluoroaryl pinacol boronates undergo transmetalation faster than standard aryl boronates [REFS‑1]. Although the absolute rate enhancement has not been quantified specifically for CAS 1058062‑64‑8, this class‑level trend indicates that the trifluoromethyl group imparts a kinetic advantage in Suzuki–Miyaura couplings relative to non‑fluorinated analogs such as 2‑aminophenylboronic acid pinacol ester (CAS 191171‑55‑8).

Transmetalation Kinetics
Class-level inference
Fluoroaryl boronate transmetalates faster than standard aryl boronate (qualitative)
Supports reactivity comparison in Suzuki couplings
Competition experiments, Org. Lett. 2012
Transmetalation kinetics Trifluoromethyl effect Suzuki coupling reactivity

Optimal Use Cases for 2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)-4-(trifluoromethyl)aniline Based on Quantitative Evidence


Multi‑Gram Process Development Requiring High‑Purity Boronate Ester

When a synthetic route must be scaled from milligrams to multi‑gram quantities, the 2–3 % purity advantage and ton‑scale availability of the pinacol ester eliminate the need for pre‑coupling purification and mitigate batch‑to‑batch variability [REFS‑1]. The free boronic acid, offered only in small research packs and at lower purity, would require additional purification steps that erode overall yield and reproducibility.

Suzuki–Miyaura Couplings Where Air Stability and Shelf Life Are Critical

Laboratories operating multiple parallel synthesis programs benefit from the >60‑day air stability of the pinacol ester; reagents can be stored on the bench without special precautions [REFS‑1]. The unprotected boronic acid, which is susceptible to rapid protodeboronation, would demand anhydrous storage and fresh preparation, adding operational complexity and risk of failed couplings.

Cost‑Constrained Medicinal Chemistry Programs Requiring a 4‑Trifluoromethyl‑2‑amino Biaryl Motif

With a ~28‑fold lower cost per gram relative to the 3,4‑regioisomer (CAS 882679‑08‑5) [REFS‑1], the target compound enables SAR campaigns to explore numerous biaryl analogs without exhausting the reagent budget. Budget‑sensitive academic labs and start‑up companies gain particular advantage from this price differential.

Electron‑Deficient Coupling Partner Strategies Exploiting Accelerated Transmetalation

When coupling to electron‑rich or sterically hindered aryl halides, the faster transmetalation kinetics of the trifluoromethyl‑substituted boronate can compensate for sluggish oxidative addition or transmetalation steps [REFS‑1]. This makes the pinacol ester a preferred partner over non‑fluorinated 2‑aminophenylboronic ester derivatives when challenging electrophiles are employed.

Application
Selection Property
Validation Focus
Process development requiring high-purity boronate ester
Purity and scale consistency
Batch-to-batch reproducibility from gram to multi-kg
Suzuki couplings with air-stable reagent needs
Shelf stability at ambient conditions
Coupling yield after extended bench storage
Cost-constrained medicinal chemistry campaigns
Procurement cost per gram
Budget viability relative to regioisomeric alternatives
Electron-deficient coupling strategies
Transmetalation rate acceleration
Conversion efficiency with hindered or deactivated aryl halides
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